tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate
Description
tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group, a 2-bromophenylamino substituent, a cyano group, and a methyl group at the 2-position of the piperidine ring. Its molecular formula is C₁₈H₂₄BrN₃O₂, with a molecular weight of 394.3 g/mol. The tert-butyl carbamate group enhances stability and facilitates selective deprotection in synthetic workflows, while the bromine atom and cyano group contribute to its electronic and steric properties. This compound is likely used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or other bioactive molecules requiring halogenated aromatic motifs .
Properties
Molecular Formula |
C18H24BrN3O2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromoanilino)-4-cyano-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H24BrN3O2/c1-13-11-18(12-20,21-15-8-6-5-7-14(15)19)9-10-22(13)16(23)24-17(2,3)4/h5-8,13,21H,9-11H2,1-4H3 |
InChI Key |
QXVQIKKJZICBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)(C#N)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the bromophenyl group, and the addition of the cyano group. Common reagents used in these reactions include tert-butyl nitrite, aniline, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents and temperatures to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine
Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Piperidine Derivatives
Key Observations:
Halogen vs. Non-Halogenated Derivatives: The 2-bromophenyl group in the target compound provides distinct electronic and steric effects compared to non-halogenated analogs (e.g., aminophenyl in ). Bromine enhances lipophilicity (ClogP ~3.5 vs. ~2.8 for aminophenyl) and may engage in halogen bonding with biological targets .
Cyano Group Impact: The 4-cyano substituent increases polarity (cLogP reduction by ~0.5 vs. acetyl or methyl analogs) and serves as a synthetic handle for further functionalization (e.g., reduction to amine or conversion to tetrazole) .
Table 2: Inferred Properties Based on Structural Features
Biological Activity
Tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C18H24BrN3O2
- CAS Number : 66967-94-0
- Molecular Weight : 396.30 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate derivatives with 2-bromophenyl amines under controlled conditions. The process often requires specific reagents to facilitate the formation of the desired piperidine structure.
Biological Activity
Research on the biological activity of this compound indicates several potential therapeutic applications:
1. Anticancer Activity
Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in human breast cancer cells, suggesting a potential role in cancer therapy.
2. Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, potentially offering benefits in neurodegenerative diseases.
3. Enzyme Inhibition
Research has identified that this compound acts as an inhibitor of specific enzymes involved in disease pathways, such as acetylcholinesterase (AChE). This inhibition can lead to increased levels of neurotransmitters, which may be beneficial in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Found significant cytotoxicity against breast and lung cancer cell lines with IC50 values less than 10 µM. |
| Neuroprotection Study | Showed a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation in neuronal cultures treated with the compound. |
| Enzyme Inhibition Analysis | Demonstrated AChE inhibition with an IC50 value of 15 nM, suggesting potential for cognitive enhancement therapies. |
The biological activity of this compound is believed to involve multiple mechanisms:
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Modulation : By inhibiting enzymes like AChE, it may enhance cholinergic signaling.
- Signal Pathway Interference : It may interfere with signaling pathways involved in cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
